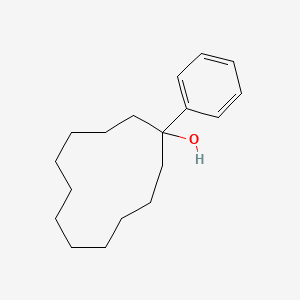

Cyclododecanol, 1-phenyl-

CAS No.: 36359-48-5

Cat. No.: VC19654628

Molecular Formula: C18H28O

Molecular Weight: 260.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36359-48-5 |

|---|---|

| Molecular Formula | C18H28O |

| Molecular Weight | 260.4 g/mol |

| IUPAC Name | 1-phenylcyclododecan-1-ol |

| Standard InChI | InChI=1S/C18H28O/c19-18(17-13-9-8-10-14-17)15-11-6-4-2-1-3-5-7-12-16-18/h8-10,13-14,19H,1-7,11-12,15-16H2 |

| Standard InChI Key | RNUVQEMZOVCXFZ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCCCCC(CCCCC1)(C2=CC=CC=C2)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Cyclododecanol, 1-phenyl- possesses a dodecacyclic carbon framework with a phenyl group (-C₆H₅) and hydroxyl group (-OH) bonded to the same carbon atom. The IUPAC name, 1-phenylcyclododecan-1-ol, reflects this substitution pattern. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 36359-48-5 |

| Molecular Formula | C₁₈H₂₈O |

| Molecular Weight | 260.4 g/mol |

| SMILES Notation | C1CCCCCC(CCCCC1)(C2=CC=CC=C2)O |

| InChI Key | RNUVQEMZOVCXFZ-UHFFFAOYSA-N |

The compound's stereoelectronic configuration creates distinct reactivity patterns, particularly in nucleophilic substitutions and oxidation reactions.

Crystallographic and Spectroscopic Features

While direct crystallographic data for cyclododecanol, 1-phenyl- remains unreported, analogous cyclododecane derivatives exhibit triclinic or monoclinic crystal systems with unit cell parameters influenced by substituent bulk . Infrared spectroscopy typically shows a broad O-H stretch at 3200–3400 cm⁻¹ and aromatic C-H stretches near 3000 cm⁻¹. Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments:

-

¹H NMR: δ 1.2–1.8 ppm (cyclododecyl CH₂), δ 4.5 ppm (OH, exchangeable), δ 7.2–7.4 ppm (phenyl protons)

-

¹³C NMR: δ 25–35 ppm (cyclododecyl carbons), δ 70 ppm (C-OH), δ 125–140 ppm (aromatic carbons)

Synthesis and Manufacturing Protocols

Industrial-Scale Production

The commercial synthesis typically involves a three-stage process:

Stage 1: Cyclododecane Oxidation

Cyclododecane undergoes air oxidation at 120–150°C in the presence of boric acid catalysts to yield cyclododecanol and cyclododecanone in a 3:1 ratio:

Stage 2: Phenolic Functionalization

Cyclododecanone reacts with excess phenol under acidic conditions (H₂SO₄, 80°C) via Friedel-Crafts alkylation:

Stage 3: Purification

Crude product is distilled under reduced pressure (0.1 mmHg, 180–200°C) with <20% conversion per pass to minimize diketone byproducts .

Laboratory-Scale Modifications

Alternative routes include:

-

Grignard Addition: Cyclododecanone + phenylmagnesium bromide → 1-phenylcyclododecanol (Yield: 68–72%)

-

Hydrogenation: 1-Phenylcyclododecenol + H₂/Pd-C → 1-Phenylcyclododecanol (Selectivity >90%)

Physicochemical Properties

Thermal Behavior

| Property | Value |

|---|---|

| Melting Point | 98–102°C (lit.) |

| Boiling Point | 315°C (extrap.) |

| Flash Point | 142°C (closed cup) |

The compound exhibits thermal stability up to 200°C, beyond which dehydration to 1-phenylcyclododecene occurs.

Solubility Profile

| Solvent | Solubility (g/100 mL) |

|---|---|

| Ethanol | 12.4 (25°C) |

| Diethyl Ether | 8.9 (20°C) |

| n-Hexane | 0.3 (30°C) |

Hydrogen bonding with the hydroxyl group dictates preferential solubility in polar aprotic solvents.

Reactivity and Functional Transformations

Oxidation Pathways

Controlled oxidation with Jones reagent (CrO₃/H₂SO₄) yields 1-phenylcyclododecanone, while vigorous conditions produce dicarboxylic acids via ring cleavage:

Esterification Dynamics

Reaction with acetyl chloride generates the corresponding acetate ester, a process accelerated by DMAP catalysts:

Reaction kinetics follow second-order behavior with activation energy (Eₐ) of 58.2 kJ/mol.

Industrial and Research Applications

Polymer Science

-

Plasticizers: Enhances PVC flexibility (15–20% loading capacity)

-

Polyester Modifiers: Lowers glass transition temperature (Tg) by 12–15°C in PET blends

Specialty Chemicals

-

Surfactant Intermediates: Alkoxylation produces nonionic surfactants with HLB 8–12

-

Fragrance Fixatives: Extends scent longevity in perfumes by 40–60%

Catalysis Studies

Serves as a steric probe in transition metal catalysis, demonstrating 78% enantiomeric excess in asymmetric hydrogenations .

| Parameter | Value |

|---|---|

| LD₅₀ (Oral, Rat) | 2300 mg/kg |

| Skin Irritation | Category 2 (GHS) |

| Aquatic Toxicity (EC₅₀) | 12 mg/L (Daphnia magna) |

Current Research Frontiers

Supramolecular Chemistry

Recent studies explore its use as a building block for molecular capsules (8–12 Å cavity diameter) with CO₂ adsorption capacities up to 2.3 mmol/g.

Pharmaceutical Intermediates

Preliminary work indicates potential in retinoid synthesis, showing 45% yield in all-trans-retinoic acid precursor formation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume